Bradykinin B1 Receptor Binding Affinity: 2-Bromo/2-Chloro Substitution Pattern Versus Unsubstituted Phenyl Analogue
The compound is claimed as a selective bradykinin B1 receptor antagonist within the phenylsulfamoyl benzamide series. In the patent disclosure US20100105686, Example compounds bearing the 2-bromophenyl and 2-chlorobenzyl substituents demonstrate high-affinity displacement of [3H]-des-Arg10-kallidin at the human recombinant B1 receptor expressed in CHO cell membranes, with Ki values in the low nanomolar range [1]. In contrast, the unsubstituted phenyl analogue (R1 = H, R2 = H) within the same general formula (I) exhibits substantially weaker B1 affinity, typically >100 nM under identical assay conditions, confirming that the dual-halogen substitution pattern is a critical driver of potency [1]. The quantified difference in Ki between the 2-bromo/2-chloro compound and the unsubstituted comparator is approximately 10- to 50-fold, establishing the substitution-dependent structure-activity relationship.
| Evidence Dimension | Human Bradykinin B1 Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki < 10 nM (representative data for 2-bromo/2-chloro-substituted phenylsulfamoyl benzamide in patent Example series) |
| Comparator Or Baseline | Unsubstituted phenyl analogue (R1 = H, R2 = H): Ki > 100 nM |
| Quantified Difference | ≥10-fold improvement in binding affinity |
| Conditions | [3H]-des-Arg10-kallidin competitive radioligand binding assay using membranes from CHO cells stably expressing human recombinant B1 receptor |
Why This Matters
Procurement of the precisely substituted compound ensures that the purchased material matches the high-affinity B1 antagonist profile required for mechanistic inflammation and pain studies, avoiding the loss of potency that occurs with simpler, commercially available sulfamoylbenzamide intermediates.
- [1] Vago, I., Beke, G., Bozo, E., Farkas, S., Hornok, K., Keseru, G., Schmidt, E., Szentirmay, E., Vastag, M. Phenylsulfamoyl Benzamide Derivatives as Bradykinin Antagonists. U.S. Patent Application US20100105686 A1, Examples 1-50, April 29, 2010. View Source
